6-(2,3-dihydro-1H-indol-1-yl)-3-nitropyridin-2-amine
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Description
The compound “6-(2,3-dihydro-1H-indol-1-yl)-3-nitropyridin-2-amine” is a complex organic molecule that contains an indole and a pyridine ring . Indoles are a class of compounds that are widely distributed in the natural world and have significant biological activity . Pyridines are aromatic compounds that are often used in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the indole and pyridine rings. These rings would likely be connected by a nitrogen atom .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, indoles and pyridines are known to undergo a variety of chemical reactions. For example, indoles can undergo electrophilic substitution at the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the indole and pyridine rings. For example, it might be expected to have a relatively high melting point due to the presence of the aromatic rings .Mechanism of Action
- Further research is needed to identify specific targets, but indole derivatives often interact with receptors involved in neurotransmission, inflammation, and cell signaling .
Target of Action
Mode of Action
Biochemical Pathways
Future Directions
properties
IUPAC Name |
6-(2,3-dihydroindol-1-yl)-3-nitropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c14-13-11(17(18)19)5-6-12(15-13)16-8-7-9-3-1-2-4-10(9)16/h1-6H,7-8H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQIILXDAGZWTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC(=C(C=C3)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-dihydro-1H-indol-1-yl)-3-nitropyridin-2-amine |
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